4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

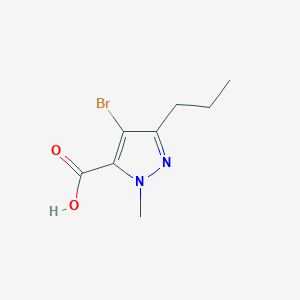

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a propyl group at the 3rd position of the pyrazole ring, along with a carboxylic acid group at the 5th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively, in the presence of a base like potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or through the hydrolysis of an ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under conditions such as reflux in a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted pyrazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylates or other oxidized derivatives.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as inhibitors of specific enzymes, particularly liver alcohol dehydrogenase (ADH). The inhibition of ADH can influence alcohol metabolism, making this compound relevant in the study of alcohol-related disorders.

Antimicrobial Properties

Research has demonstrated that 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid exhibits antimicrobial activity against various pathogens. Studies indicate effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Materials Science

Novel Material Development

The compound is utilized in creating materials with specific properties, such as enhanced conductivity and stability. Its unique chemical structure allows for modifications that can lead to materials suitable for electronic applications or drug delivery systems.

Biological Studies

Enzyme Inhibition Studies

In biochemical research, this compound has been shown to inhibit liver alcohol dehydrogenase, affecting metabolic pathways related to alcohol processing. This interaction highlights its potential role in studying metabolic diseases and developing therapeutic strategies.

Cell Signaling Modulation

this compound also influences cell signaling pathways. It modulates the activity of key signaling molecules, which can lead to alterations in gene expression and cellular metabolism, particularly in hepatocytes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition zones for both E. coli and S. aureus, suggesting potential for further development into antimicrobial therapies.

Case Study 2: Enzyme Interaction

In vitro experiments demonstrated that this compound effectively inhibits liver alcohol dehydrogenase at low concentrations without significant cytotoxicity. This finding supports its use in research focused on alcohol metabolism and related disorders.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions with its molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Lacks the propyl group and carboxylic acid group.

3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine and propyl groups.

4-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the methyl and propyl groups.

Uniqueness

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization. The methyl and propyl groups contribute to its hydrophobic character and influence its interactions with molecular targets.

Actividad Biológica

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound's unique structural features, including the bromine atom and carboxylic acid group, contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Bromine Atom: Enhances reactivity in substitution reactions.

- Carboxylic Acid Group: Provides functionalization opportunities.

- Hydrophobic Groups: Methyl and propyl groups influence molecular interactions.

The biological activity of this compound is hypothesized to be similar to that of its structural analogs, particularly in the inhibition of d-amino acid oxidase (DAO). DAO plays a crucial role in the metabolism of D-amino acids, which are important for various physiological processes.

Potential Mechanisms:

- DAO Inhibition: Similar to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, affecting D-amino acid metabolism.

- Oxidative Stress Protection: By inhibiting DAO, it could potentially protect cells from oxidative stress induced by D-serine.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable:

- DAO Inhibition: May lead to decreased levels of D-serine, which is implicated in neurodegenerative diseases.

Study on Structural Analogues

In a comparative study involving pyrazole derivatives, compounds structurally related to this compound were evaluated for their anticancer properties. Notably:

Propiedades

IUPAC Name |

4-bromo-2-methyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFOQPBLCPPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467742 | |

| Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-50-8 | |

| Record name | 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.